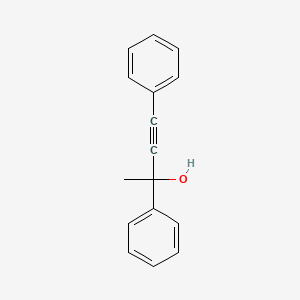

2,4-Diphenylbut-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKABQYUTWQPLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383169 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-69-7 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diphenylbut-3-yn-2-ol: A Cornerstone for Advanced Chemical Architectures

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-diphenylbut-3-yn-2-ol, a tertiary propargyl alcohol with significant potential as a versatile building block in organic synthesis and drug discovery. We will delve into the core synthetic strategies, primarily focusing on the nucleophilic addition of a phenylacetylide anion to acetophenone. This guide will meticulously detail the reaction mechanisms, provide a step-by-step experimental protocol, and discuss the critical parameters influencing reaction success. Furthermore, we will explore the broader context of propargyl alcohols in medicinal chemistry and materials science, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are a class of organic compounds that have garnered substantial interest in the scientific community. Their unique structural motif, combining the reactivity of an alkyne with the functionality of an alcohol, renders them powerful intermediates for the synthesis of complex molecular architectures.[1] The strategic placement of these functional groups allows for a diverse array of chemical transformations, including cyclization, substitution, and addition reactions, making them invaluable in the construction of heterocyclic compounds, natural products, and novel pharmaceutical agents.[2] this compound, with its specific arrangement of phenyl and methyl substituents, offers a scaffold that can be further elaborated to explore new chemical space in drug design and materials science. The development of new organic molecules is crucial for overcoming challenges in the pharmaceutical industry and providing innovative therapeutic solutions.[3]

Synthetic Strategies: A Mechanistic Perspective

The synthesis of tertiary propargyl alcohols like this compound is most commonly achieved through the nucleophilic addition of an organometallic acetylide to a ketone.[1][4] This approach offers a direct and efficient route to constructing the desired carbon framework.

The Grignard Reaction: A Classic and Robust Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[5] It involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound.[6] In the context of synthesizing this compound, this involves the preparation of a phenylacetylide Grignard reagent, which then acts as the nucleophile.

Mechanism:

The reaction proceeds in two key steps:

-

Formation of the Grignard Reagent: Phenylacetylene is deprotonated by a stronger Grignard reagent, typically an alkylmagnesium halide such as ethylmagnesium bromide, to form the phenylacetylide magnesium halide. This in-situ formation is crucial as phenylacetylene itself is not sufficiently nucleophilic.

-

Nucleophilic Addition: The highly nucleophilic carbon of the phenylacetylide attacks the electrophilic carbonyl carbon of acetophenone. This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate.

-

Protonation: Subsequent workup with a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final product, this compound.

Caption: Mechanism of Grignard Synthesis.

Other Alkynylation Methods

While the Grignard reaction is highly effective, other organometallic reagents can also be employed for the alkynylation of ketones. These include organolithium, organozinc, and organoindium reagents.[4] Often, the choice of reagent is dictated by substrate compatibility and desired stereoselectivity in more complex systems. For the synthesis of this compound, the Grignard approach remains a practical and cost-effective choice.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound via the Grignard reaction.

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl bromide

-

Phenylacetylene

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 5. aroonchande.com [aroonchande.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,4-Diphenylbut-3-yn-2-ol: Synthesis, Properties, and Potential Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2,4-diphenylbut-3-yn-2-ol, a tertiary propargylic alcohol with a diaryl scaffold. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to fully leverage the potential of this compound.

Introduction: The Significance of the Diarylpropynol Scaffold

This compound belongs to the class of propargyl alcohols, compounds that are pivotal intermediates in organic synthesis.[1][2] Its structure is characterized by a central butynol core flanked by two phenyl rings, a motif that imparts unique chemical reactivity and opens avenues for its application in medicinal chemistry. The diarylalkyne framework is a recurring feature in molecules with notable biological activity, suggesting that this compound could serve as a valuable building block in the development of novel therapeutics.[2][3][4] This guide will delve into the synthesis, chemical properties, and potential applications of this intriguing molecule.

Synthesis of this compound: A Practical Approach

The most direct and reliable method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide anion to acetophenone. This is typically achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.[5][6]

Synthesis Pathway Overview

Caption: Key Reactions of Propargyl Alcohols.

-

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, tertiary propargylic alcohols like this compound can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones. [2]This reaction provides a route to chalcone-like structures, which are known for their diverse biological activities.

-

Sonogashira Coupling: The terminal alkyne in a propargyl alcohol can participate in Sonogashira coupling reactions with aryl or vinyl halides. [1]This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex molecular architectures. [7]* Oxidation: The alcohol functionality can be oxidized to a ketone, yielding a ynone. Ynone are valuable synthetic intermediates.

Relevance in Drug Development and Medicinal Chemistry

While there is currently no direct evidence of the biological activity of this compound in the scientific literature, its core structure, the diarylalkyne motif, is present in numerous compounds with significant pharmacological properties. This suggests that this compound is a promising scaffold for the development of new therapeutic agents.

The Diaryl Scaffold in Bioactive Molecules

Compounds featuring two aromatic rings separated by a linker, such as diarylpentanoids and diarylpropenes, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [4][8][9]The spatial arrangement and electronic properties of the two phenyl rings in this compound make it an attractive candidate for investigation in these therapeutic areas. Studies on various diaryl compounds have shown promising cytotoxic activities against cancer cell lines. [2][3][10][11]

Potential as a Precursor for Enzyme Inhibitors

The rigid alkyne linker and the tertiary alcohol of this compound provide a unique three-dimensional structure that could be exploited for the design of enzyme inhibitors. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the phenyl rings can engage in hydrophobic or π-stacking interactions within an enzyme's active site. Further functionalization of the phenyl rings could lead to derivatives with enhanced potency and selectivity for specific biological targets.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its well-defined structure, coupled with the known biological relevance of the diaryl scaffold, positions it as a compound of significant interest for both synthetic and medicinal chemists. This guide has provided a comprehensive overview of its synthesis, chemical properties, and potential applications, with the aim of stimulating further research and unlocking the full potential of this promising chemical entity.

References

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. [Link]

-

Sinoplu, E., et al. (2022). Anticancer activity of novel vicinal diaryl isoxazole compounds in hepatocellular carcinoma. EASL Liver Cancer Summit 2022. [Link]

-

UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. [Link]

-

Khan, I., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

-

Gomes, C., et al. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PubMed Central. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Singh, P., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. Semantic Scholar. [Link]

-

MDPI. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-3-butyn-2-ol. PubChem. [Link]

-

University of Missouri. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Anticancer activity of novel vicinal diaryl isoxazole compounds in hepatocellular carcinoma [open.metu.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aroonchande.com [aroonchande.com]

- 6. bohr.winthrop.edu [bohr.winthrop.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of 2,4-Diphenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenylbut-3-yn-2-ol is a tertiary acetylenic alcohol characterized by the presence of two phenyl groups and a hydroxyl group attached to a butyne backbone. This unique structural arrangement imparts specific physical and chemical properties that are of significant interest in organic synthesis and medicinal chemistry. Understanding these properties is paramount for its effective utilization in research and development, particularly in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established analytical protocols.

Molecular Structure and Identification

The structural integrity and identity of this compound are confirmed through its unique identifiers and molecular formula.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5876-69-7 |

| Molecular Formula | C₁₆H₁₄O |

| Molecular Weight | 222.28 g/mol |

The molecular structure, illustrated below, consists of a central four-carbon chain with a triple bond between C3 and C4. A hydroxyl group and a phenyl group are attached to the C2 position, while another phenyl group is attached to the C4 position.

Figure 2: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point at a specific pressure is a key physical constant. For high-boiling compounds or those sensitive to decomposition at atmospheric pressure, vacuum distillation is employed.

Protocol (Micro-scale):

-

Apparatus Setup: A small-scale distillation apparatus or a Thiele tube setup is assembled.

-

Sample Introduction: A small volume of the liquid (a few milliliters) is placed in the distillation flask or a small test tube along with a boiling chip.

-

Heating: The sample is heated gently.

-

Temperature Reading: The temperature is recorded when the liquid boils and a steady stream of vapor bathes the thermometer bulb, resulting in a constant temperature reading.

-

Pressure Recording: The ambient pressure (or the pressure of the vacuum system) is recorded.

NMR and IR Spectroscopy Acquisition

These spectroscopic techniques are essential for structural elucidation and purity assessment.

General Protocol:

-

Sample Preparation:

-

NMR: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

IR: The sample can be analyzed as a neat liquid (thin film between salt plates), a solution in a suitable solvent, or as a KBr pellet if solid.

-

-

Instrument Setup: The spectrometer is calibrated and the appropriate experimental parameters are set.

-

Data Acquisition: The spectrum is acquired.

-

Data Processing: The raw data is processed (e.g., Fourier transformation for FT-NMR and FT-IR) to obtain the final spectrum.

Synthesis of this compound

A general and widely applicable method for the synthesis of tertiary propargyl alcohols involves the addition of a metal acetylide to a ketone. [1] Reaction Scheme:

Figure 3: General synthetic route to this compound.

Experimental Causality: The synthesis begins with the deprotonation of the terminal alkyne, phenylacetylene, using a strong base like n-butyllithium or sodium hydride. This generates the highly nucleophilic phenylacetylide anion. Subsequent addition of this anion to the electrophilic carbonyl carbon of acetophenone results in the formation of an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the desired tertiary alcohol, this compound. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the alkyne without competing side reactions with the ketone.

Conclusion

This technical guide has consolidated the available physical and spectroscopic data for this compound. While some key physical properties are documented, there is a clear need for further validation of the melting and boiling points through peer-reviewed experimental studies. The provided NMR data offers a solid foundation for the structural confirmation of this compound. The outlined experimental protocols serve as a reliable reference for researchers and scientists working with this and similar molecules, ensuring accuracy and reproducibility in their investigations. The synthesis protocol highlights a standard and effective method for the preparation of this class of compounds, providing a complete picture from synthesis to characterization.

References

- Supporting Information for a relevant journal article (The specific article could not be retrieved, but the supporting information containing the NMR d

Sources

An In-Depth Technical Guide to the Molecular Structure of 2,4-Diphenylbut-3-yn-2-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,4-diphenylbut-3-yn-2-ol, a tertiary propargylic alcohol of significant interest in synthetic chemistry. The document elucidates the structural features of this compound through a detailed examination of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, a robust and reproducible synthetic protocol for its preparation via the nucleophilic addition of a phenylacetylide anion to acetophenone is presented, complete with a mechanistic discussion that underscores the rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis and structural characteristics of this versatile chemical entity.

Introduction: The Significance of Tertiary Propargylic Alcohols

Tertiary propargylic alcohols, such as this compound, are a class of organic compounds characterized by a hydroxyl group and a carbon-carbon triple bond attached to the same tertiary carbon atom. This unique structural motif imparts a rich and diverse reactivity, making them valuable intermediates in a wide array of organic transformations. Their utility spans the synthesis of complex natural products, the development of novel pharmaceuticals, and the creation of advanced materials. The strategic placement of the hydroxyl and alkyne functionalities allows for a variety of subsequent chemical manipulations, including rearrangements, cyclizations, and coupling reactions. Understanding the precise molecular structure of these compounds is paramount to harnessing their full synthetic potential.

Molecular Structure Elucidation

The molecular formula of this compound is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol [1]. Its structure is defined by a central quaternary carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a phenylethynyl group.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. For this compound, NMR and IR spectroscopy provide key insights into its connectivity and functional groups.

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon and hydrogen framework. The data presented below was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument[2].

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [2]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.74-7.72 (m, 2H) | Aromatic protons | 145.7 | Aromatic C (quaternary) |

| 7.90-7.80 (m, 2H) | Aromatic protons | 131.7 | Aromatic CH |

| 7.47-7.46 (m, 2H) | Aromatic protons | 128.5 | Aromatic CH |

| 7.40-7.24 (m, 4H) | Aromatic protons | 128.4 | Aromatic CH |

| 2.53 (s, 1H) | Hydroxyl proton (-OH) | 128.3 | Aromatic CH |

| 1.87 (s, 3H) | Methyl protons (-CH₃) | 127.7 | Aromatic CH |

| 125.0 | Aromatic CH | ||

| 122.6 | Aromatic C (quaternary) | ||

| 92.5 | Alkyne C | ||

| 84.9 | Alkyne C | ||

| 70.4 | Quaternary carbon (C-OH) | ||

| 33.3 | Methyl carbon (-CH₃) |

The ¹H NMR spectrum clearly shows the presence of two distinct phenyl groups with complex multiplets in the aromatic region (δ 7.24-7.90 ppm). The sharp singlet at 1.87 ppm corresponds to the three protons of the methyl group, and the singlet at 2.53 ppm is characteristic of the hydroxyl proton.

The ¹³C NMR spectrum is equally informative. The signal at 70.4 ppm is assigned to the quaternary carbon atom bearing the hydroxyl group. The two signals at 84.9 and 92.5 ppm are characteristic of the sp-hybridized carbons of the alkyne moiety. The signal at 33.3 ppm corresponds to the methyl carbon. The remaining signals in the downfield region (122.6-145.7 ppm) are attributed to the carbons of the two phenyl rings.

The IR spectrum provides valuable information about the functional groups present in the molecule. The vapor phase IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure[3].

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3500 (broad) | O-H stretch | Alcohol |

| ~3050 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic (CH₃) |

| ~2230 | C≡C stretch | Alkyne |

| ~1600, 1490 | C=C stretch | Aromatic ring |

The broad absorption band around 3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The sharp, weak band around 2230 cm⁻¹ is characteristic of the C≡C stretching vibration of the internal alkyne. The absorptions in the 3000-3100 cm⁻¹ region and the bands at ~1600 and 1490 cm⁻¹ confirm the presence of aromatic C-H and C=C bonds, respectively. The band around 2980 cm⁻¹ is due to the C-H stretching of the methyl group.

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of a phenylacetylide anion to acetophenone. This reaction is a classic example of a Grignard-type reaction, where an organometallic nucleophile attacks the electrophilic carbonyl carbon.

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation of Phenylacetylene: A strong base, such as sodium hydride (NaH) or a Grignard reagent like ethylmagnesium bromide, is used to deprotonate the terminal alkyne of phenylacetylene. This generates the highly nucleophilic phenylacetylide anion. The choice of a strong base is critical due to the relatively high pKa of the acetylenic proton (around 25).

-

Nucleophilic Addition: The phenylacetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This addition reaction breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

-

Protonation (Workup): The reaction is then quenched with a mild acid, such as aqueous ammonium chloride, to protonate the alkoxide intermediate, yielding the final product, this compound.

The following diagram illustrates the reaction mechanism.

Sources

An In-depth Technical Guide to 2,4-Diphenylbut-3-yn-2-ol (CAS: 5876-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,4-Diphenylbut-3-yn-2-ol (CAS: 5876-69-7), a propargyllic alcohol with significant potential as a versatile building block in organic synthesis. The document delves into the compound's chemical and physical properties, detailed synthesis methodologies, characteristic spectroscopic data for identification and quality control, and explores its reactivity and potential applications in medicinal chemistry and materials science. Particular emphasis is placed on the Favorskii-type synthesis and its utility in subsequent transformations such as the Sonogashira coupling. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a tertiary propargyllic alcohol characterized by the presence of two phenyl groups and a terminal alkyne functionality. This unique combination of structural motifs makes it a valuable synthon in organic chemistry, offering multiple reactive sites for the construction of complex molecular architectures. Its potential as a precursor for pharmacologically active compounds and functional materials is an area of growing interest. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in both academic and industrial settings.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 5876-69-7 | [1] |

| Molecular Formula | C₁₆H₁₄O | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Melting Point | 72-73 °C | |

| Boiling Point | 130-131 °C at 0.05 Torr | |

| Appearance | Yellow solid/oil | [3] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the nucleophilic addition of a phenylacetylide to acetophenone, a classic example of the Favorskii reaction .[4][5]

Reaction Principle: The Favorskii Reaction

The Favorskii reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound in the presence of a base.[4] The reaction proceeds via the deprotonation of the terminal alkyne to form a highly nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent protonation of the resulting alkoxide yields the corresponding propargyllic alcohol.

Caption: Generalized workflow of the Favorskii reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Favorskii reaction.[3]

Materials:

-

Phenylacetylene

-

Acetophenone

-

Sodium Hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylacetylene (1.0 equivalent) and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenylacetylide anion.

-

Slowly add acetophenone (1.0 equivalent) to the reaction mixture.

-

Let the reaction proceed at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[3]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid or oil.[3]

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 7.74-7.72 (m, 2H) | Aromatic |

| 7.90-7.80 (m, 2H) | Aromatic |

| 7.47-7.46 (m, 2H) | Aromatic |

| 7.40-7.24 (m, 4H) | Aromatic |

| 2.53 (s, 1H) | -OH |

| 1.87 (s, 3H) | -CH₃ |

NMR data is consistent with the structure of this compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Description |

| ~3400 (broad) | O-H stretch | Indicates the presence of the hydroxyl group. |

| ~3060 | C-H stretch (aromatic) | Characteristic of C-H bonds on the phenyl rings. |

| ~2980 | C-H stretch (aliphatic) | Corresponds to the methyl group. |

| ~2230 | C≡C stretch | A weak but sharp absorption characteristic of the internal alkyne. |

| ~1600, 1490, 1450 | C=C stretch (aromatic) | Phenyl ring vibrations. |

| ~1230 | C-O stretch | Tertiary alcohol C-O bond. |

Note: The vapor phase IR spectrum is available for reference.

Reactivity and Potential Applications

The chemical architecture of this compound offers several avenues for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Role in Sonogashira Coupling

The terminal alkyne moiety in this compound makes it a suitable coupling partner in the Sonogashira cross-coupling reaction .[4][6] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and diarylacetylenes, which are important structural motifs in many biologically active molecules and organic materials.[6]

Caption: Schematic representation of a Sonogashira coupling reaction involving this compound.

Potential as a Synthon in Drug Discovery

While direct pharmacological studies on this compound are limited, its structural features suggest its potential as a key building block for the synthesis of novel therapeutic agents. Propargyllic alcohols and their derivatives are found in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antifungal, and antiviral properties. The ability to further functionalize the molecule via the alkyne and hydroxyl groups allows for the generation of diverse chemical libraries for drug screening. Pharmaceutical intermediates are crucial for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs).[][]

Applications in Materials Science

The rigid, conjugated system that can be constructed using this compound as a starting material is of interest in the field of materials science. Arylalkynes are precursors to conjugated polymers and organic electronic materials. The incorporation of this building block into polymer chains could lead to materials with interesting photophysical or thermal properties.[6]

Handling and Safety

As a laboratory chemical, this compound should be handled with appropriate care.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its straightforward synthesis via the Favorskii reaction and its reactivity, particularly in Sonogashira couplings, make it an attractive building block for the creation of complex molecules. While its direct applications are still emerging, its structural motifs are prevalent in pharmacologically active compounds and functional materials, highlighting its importance for future research and development in medicinal chemistry and materials science. This guide provides a solid foundation of technical information to aid researchers in harnessing the synthetic potential of this compound.

References

-

Chemspace. This compound.

-

Sigma-Aldrich. 2,4-DIPHENYL-BUT-3-YN-2-OL AldrichCPR.

-

ResearchGate. (PDF) SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS.

-

Supporting Information.

-

CyberLeninka. SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS.

-

PMC - NIH. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.

-

BOC Sciences. Intermediate Synthesis for Fine Chemicals.

-

BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.

-

ResearchGate. Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction.

-

PubChem. 1,4-Diphenyl-3-buten-2-ol.

-

PubChem. 4,4-Diphenylbut-3-en-2-ol.

-

ResearchGate. Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a).

-

ChemSynthesis. 4,4-diphenyl-3-buten-2-one.

-

Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

-

Sostie. Pharma Intermediates.

-

Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

-

PubChem. (E)-2,4-diphenylbut-3-en-1-ol.

-

PubMed. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones.

-

MDPI. Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis.

-

PMC - PubMed Central. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest.

-

ChemicalBridge. This compound.

-

Sigma-Aldrich. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study.

-

PubChem. 4-Phenyl-2-methyl-3-butyn-2-ol.

-

NIST WebBook. (E)-4-Phenylbut-3-en-2-ol.

-

MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.

-

ResearchGate. Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction.

-

Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.

-

ResearchGate. Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one.

Sources

- 1. This compound,5876-69-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. This compound - C16H14O | CSSB00000092424 [chem-space.com]

- 3. rsc.org [rsc.org]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS [7universum.com]

- 6. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 2,4-Diphenylbut-3-yn-2-ol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-diphenylbut-3-yn-2-ol (CAS 5876-69-7), a tertiary propargyl alcohol of interest in synthetic chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the structural elucidation of the molecule through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a validated and unambiguous confirmation of the compound's molecular structure. This guide emphasizes the causality behind experimental choices and provides field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is an organic compound featuring a unique combination of functional groups: a tertiary alcohol, a disubstituted alkyne, and two distinct phenyl rings. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol .[1] The precise characterization of such molecules is critical for ensuring purity, verifying synthetic outcomes, and understanding reactivity in further chemical transformations.

Spectroscopic analysis is the cornerstone of modern chemical identification. Each technique probes different aspects of the molecular structure: NMR spectroscopy reveals the electronic environment of hydrogen and carbon nuclei, IR spectroscopy identifies functional group vibrations, and Mass Spectrometry provides information on the molecular weight and fragmentation patterns. This guide synthesizes data from these methods to build a comprehensive and self-validating structural profile of this compound.

Molecular Structure:

(Where Ph = Phenyl group, C₆H₅)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis was conducted using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃) and tetramethylsilane (TMS) as the internal standard.[2] The use of TMS provides a universally recognized zero point for referencing chemical shifts.[3][4]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. The integration of each signal corresponds to the number of protons it represents.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.90-7.24 | Multiplet (m) | 10H | Aromatic Protons (2 x C₆H₅) |

| 2.53 | Singlet (s) | 1H | Hydroxyl Proton (-OH) |

| 1.87 | Singlet (s) | 3H | Methyl Protons (-CH₃) |

Data sourced from a supporting information file for a chemical publication.[2]

Expert Interpretation:

-

Aromatic Protons (δ 7.90-7.24): The complex multiplet in this downfield region is characteristic of the ten protons distributed across the two phenyl rings. Their varied chemical shifts are due to the different electronic environments of the ortho, meta, and para positions, further complicated by the anisotropic effect of the alkyne and the other phenyl ring. Protons on the phenyl group attached to the alkyne are typically shifted further downfield.[2]

-

Hydroxyl Proton (δ 2.53): This singlet corresponds to the tertiary alcohol's hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. The singlet multiplicity arises because there are no adjacent protons to couple with.

-

Methyl Protons (δ 1.87): The singlet at 1.87 ppm is assigned to the three equivalent protons of the methyl group. This signal is in the expected upfield region for an sp³-hybridized carbon and appears as a singlet due to the absence of adjacent protons on the quaternary carbon.[5]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. Spectra are typically recorded with broadband proton decoupling, causing each unique carbon to appear as a single line.[6]

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

|---|---|---|

| 141.0, 140.3 | C (ipso, Phenyl) | Quaternary aromatic carbons, deshielded by attachment to other groups. |

| 132.0 - 126.9 | CH (Aromatic) | sp²-hybridized carbons of the two phenyl rings. |

| 121.6 | C (ipso, Phenyl) | A third ipso-carbon, its specific assignment requires 2D NMR. |

| 94.4 | C≡C (Alkyne) | sp-hybridized carbon, deshielded. |

| 82.0 | C≡C (Alkyne) | Second sp-hybridized carbon. |

| 65.7 | C-OH (Carbinol) | sp³-hybridized quaternary carbon bearing the hydroxyl group. |

| 31.5 | -CH₃ (Methyl) | sp³-hybridized methyl carbon, appearing in the expected upfield region. |

Data sourced from a supporting information file for a chemical publication, with assignments based on established chemical shift principles.[2]

Expert Interpretation: The spectrum confirms the presence of all 16 carbon atoms in distinct environments. The signals between 121.6 and 141.0 ppm are characteristic of the sp² carbons in the two phenyl rings. The two signals at 94.4 and 82.0 ppm are definitive for the two sp-hybridized carbons of the disubstituted alkyne. The signal at 65.7 ppm is assigned to the quaternary carbon bonded to the oxygen atom, and the upfield signal at 31.5 ppm corresponds to the methyl group's carbon.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present. While specific data for this exact compound is not available in the searched literature, a reliable spectrum can be predicted based on characteristic frequencies for its constituent functional groups, such as propargyl alcohols.[7][8][9][10]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3550-3200 | O-H stretch | Tertiary Alcohol | Strong, Broad |

| ~3100-3000 | C-H stretch | Aromatic (sp²) | Medium |

| ~2980-2850 | C-H stretch | Aliphatic (sp³) | Medium |

| ~2260-2100 | C≡C stretch | Disubstituted Alkyne | Weak to Medium |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Medium to Strong |

Expert Interpretation:

-

O-H Stretch: The most prominent feature would be a broad and strong absorption band in the 3550-3200 cm⁻¹ region, which is the hallmark of a hydrogen-bonded hydroxyl group.

-

C-H Stretches: A cluster of peaks just above 3000 cm⁻¹ would indicate the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ would confirm the presence of the aliphatic methyl group.

-

Alkyne Stretch: A weak to medium intensity band between 2260-2100 cm⁻¹ is expected for the C≡C triple bond stretch. Its intensity is often reduced in symmetrically substituted alkynes, but should be observable here.

-

Aromatic C=C Stretches: Strong absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[11][12] The resulting mass-to-charge ratio (m/z) of the ions provides the molecular weight and structural information from the fragmentation pattern.

Table 4: Predicted Major Fragments in EI-Mass Spectrum

| m/z | Ion Formula | Fragment Identity |

|---|---|---|

| 222 | [C₁₆H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [C₁₅H₁₁O]⁺ | [M - CH₃]⁺ (Base Peak) |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ (Rearrangement) or [C₈H₉]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Expert Interpretation: The mass spectrum of a tertiary alcohol often shows a very weak or absent molecular ion peak due to the instability of the parent ion.[13][14]

-

Molecular Ion (m/z 222): A peak corresponding to the molecular weight of the compound.

-

Base Peak ([M - CH₃]⁺, m/z 207): The most characteristic fragmentation pathway for this molecule is the alpha-cleavage, involving the loss of the methyl group (•CH₃, 15 Da).[15] This results in a highly stable, resonance-stabilized propargyl cation at m/z 207, which is expected to be the base peak (the most abundant ion).

-

Other Fragments: The presence of a phenyl group often leads to a fragment at m/z 77 (phenyl cation). A peak at m/z 105 is also common in molecules containing a benzoyl or related moiety, which could form via rearrangement.

Experimental Protocols & Workflows

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.

Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.[16]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the CDCl₃.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol for ATR-IR Data Acquisition

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) with a suitable solvent (like isopropanol) and acquire a background spectrum.[17] This corrects for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Good contact is crucial as the evanescent wave only penetrates a few microns into the sample.[18][19]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Protocol for EI-Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC inlet for volatile compounds.

-

Ionization: In the ion source, the vaporized sample is bombarded with 70 eV electrons, causing ionization and fragmentation.[20][21]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization of Analytical Workflows

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the methyl group, the two distinct phenyl rings, and the hydroxyl group. Infrared spectroscopy validates the existence of key functional groups, particularly the hydroxyl and alkyne moieties. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of a stable propargyl cation. Together, these data sets provide a robust and self-validating spectroscopic profile essential for quality control and future research applications.

References

-

Watson, T. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. Available at: [Link]

-

Wikipedia. (2023). Electron ionization. Available at: [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Available at: [Link]

-

AIP Publishing. (2022). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Available at: [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

AIP Publishing. (n.d.). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Available at: [Link]

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

-

ResearchGate. (n.d.). IR signal intensity vs the pressure of propargyl alcohol recorded at... Available at: [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Available at: [Link]

-

IDEALS. (2017). High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. Available at: [Link]

-

Supporting Information. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

- Supporting Information. (2012). Chemical Science. The Royal Society of Chemistry.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

-

inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

AllChemE. (2022). Mass Spectrometry of Alcohols. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

- 1. 2,4-DIPHENYL-BUT-3-YN-2-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. inchemistry.acs.org [inchemistry.acs.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets | IDEALS [ideals.illinois.edu]

- 10. Propargyl alcohol(107-19-7) IR Spectrum [m.chemicalbook.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 2,4-Diphenylbut-3-yn-2-ol

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Diphenylbut-3-yn-2-ol. NMR spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This document is designed to serve as a field-guide for professionals, detailing the theoretical underpinnings, experimental best practices, and nuanced interpretation of the NMR data for this specific molecule.

The Strategic Importance of this compound in Research

This compound is a tertiary alcohol characterized by the presence of two phenyl groups and a carbon-carbon triple bond. This distinct combination of functional groups—aromatic rings, a hydroxyl group, a quaternary carbon, and an alkyne moiety—gives rise to a highly characteristic and informative NMR spectrum. For scientists engaged in organic synthesis and medicinal chemistry, a thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and structural verification.

Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy leverages the magnetic properties of atomic nuclei. Both the proton (¹H) and carbon-13 (¹³C) isotopes possess a nuclear spin, rendering them observable by NMR. The resulting spectrum provides a wealth of structural information through several key parameters:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift denotes the resonance frequency of a nucleus relative to a standard. It is exquisitely sensitive to the local electronic environment; electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).[1][2]

-

Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring, non-equivalent nuclei, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides direct evidence of atomic connectivity.

-

Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons it represents, allowing for the determination of the relative ratios of different proton types within the molecule.

Rigorous Experimental Protocol for High-Resolution NMR

The acquisition of high-fidelity NMR spectra is contingent upon meticulous sample preparation and instrument setup. The following protocol is a field-proven methodology for this compound.

Sample Preparation: The Foundation of Quality Data

-

Solvent Selection: A deuterated solvent that ensures complete dissolution of the analyte is critical. Chloroform-d (CDCl₃) is a standard choice for compounds with similar polarity.

-

Analyte Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio.

-

Internal Standard: The inclusion of a small quantity of tetramethylsilane (TMS) is essential for accurate referencing of the chemical shift scale to 0 ppm.[2][3]

-

Sample Filtration: To ensure optimal magnetic field homogeneity, the final solution should be filtered through a pipette containing a small cotton or glass wool plug into a high-quality NMR tube.

NMR Spectrometer Configuration: Precision and Control

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is strongly recommended to maximize signal dispersion and simplify spectral interpretation.[3]

-

Locking and Shimming: The spectrometer's lock system utilizes the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of optimizing the homogeneity of this field, which is crucial for obtaining sharp, symmetrical peaks.

-

Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: A 30-45° pulse is typically used to ensure adequate signal without saturating the spins.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds between pulses to allow for the return of the spins to equilibrium.

-

Number of Scans: 8-16 scans are usually sufficient for good signal averaging.

-

-

¹³C NMR:

-

Pulse Angle: 30-45°.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

-

Proton Decoupling: Broadband proton decoupling is employed to collapse ¹H-¹³C coupling, resulting in a spectrum of singlets for each unique carbon.[2]

-

-

Data Processing: From Raw Data to Interpretable Spectra

-

Fourier Transform (FT): The raw time-domain data (Free Induction Decay or FID) is converted into the familiar frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: These adjustments are made to ensure that all peaks are positive (absorptive) and that the baseline is flat.

-

Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0 ppm.

-

Peak Picking and Integration: The precise chemical shift of each peak is determined, and in the case of the ¹H spectrum, the signals are integrated.

Decoding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments.

Table 1: Experimental and Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Type | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration |

| Hydroxyl (-OH) | 1.5 - 5.0 | ~2.33 (broad) | Singlet (broad) | 1H |

| Methyl (-CH₃) | ~1.6 | ~1.62 | Singlet | 6H |

| Aromatic (C₆H₅) | 7.0 - 7.8 | ~7.29 - 7.43 | Multiplet | 10H |

-

Hydroxyl Proton: The hydroxyl proton signal typically appears as a broad singlet due to chemical exchange and hydrogen bonding.[4][5][6] Its chemical shift is highly dependent on concentration, temperature, and solvent.[1] A D₂O shake experiment can be performed to confirm this assignment; the -OH peak will disappear upon exchange with deuterium.[6][7]

-

Methyl Protons: The two methyl groups are chemically equivalent and thus give rise to a single, sharp singlet integrating to six protons.[8]

-

Aromatic Protons: The protons on the two phenyl rings resonate in the downfield region of the spectrum and typically appear as a complex multiplet.[9][10]

Figure 2: A streamlined workflow for NMR-based structural elucidation.

Ensuring Scientific Integrity: A Self-Validating Approach

The described protocols are inherently self-validating. The use of an internal standard like TMS provides a reliable and universally accepted reference point. [2][3]The consistency of the data with established chemical shift ranges for known functional groups provides a layer of confidence. Furthermore, the complementary nature of ¹H and ¹³C NMR data allows for cross-verification of the proposed structure. Any significant deviation from the expected spectral patterns would necessitate a critical evaluation of sample purity, potential degradation, or instrumental calibration.

Conclusion: A Powerful Tool for Chemical Characterization

The ¹H and ¹³C NMR spectra of this compound offer a detailed and unambiguous fingerprint of its molecular structure. By adhering to the rigorous experimental protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently utilize NMR spectroscopy to verify the identity and purity of this compound. This level of analytical certainty is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

- Supporting Information for various chemical syntheses.

- University of Potsdam. (n.d.). NMR Spectroscopy: Chemical Shifts.

- The Royal Society of Chemistry. (2021). Supporting Information. (General experimental procedures for NMR spectroscopy).

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- National Institutes of Health (NIH). (n.d.). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea.

- University of Colorado Boulder. (n.d.).

- OpenStax. (2023, September 20). Organic Chemistry: 17.11 Spectroscopy of Alcohols and Phenols.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- Sigma-Aldrich. (n.d.). 2,4-DIPHENYL-BUT-3-YN-2-OL AldrichCPR. Product Listing.

- TheElkchemist. (2024, September 17).

- BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Chemistry LibreTexts. (2024, March 17). 15.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 17.11 Spectroscopy of Alcohols and Phenols.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6549–6551.

- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. azooptics.com [azooptics.com]

- 3. rsc.org [rsc.org]

- 4. Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2,4-Diphenylbut-3-yn-2-ol

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,4-diphenylbut-3-yn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this unique molecule. Our approach is grounded in established spectroscopic principles to ensure a thorough understanding of the structure-spectrum correlations.

Introduction: The Molecular Architecture of this compound

This compound is a fascinating molecule characterized by a tertiary alcohol, an internal alkyne, and two phenyl rings. Its molecular formula is C₁₆H₁₄O, and its structure presents a rich landscape for vibrational spectroscopy.[1] Understanding the infrared spectrum of this compound is crucial for its identification, purity assessment, and the study of its chemical transformations.

The key functional groups that dictate the primary features of its IR spectrum are:

-

Tertiary Alcohol (-OH group): The hydroxyl group is a strong IR absorber, and its vibrational modes are sensitive to hydrogen bonding.

-

Internal Alkyne (-C≡C- group): The carbon-carbon triple bond gives rise to a characteristic, albeit sometimes weak, absorption in a relatively uncongested region of the spectrum.

-

Phenyl Rings (C₆H₅- groups): The aromatic rings contribute a complex series of absorptions related to C-H and C=C stretching and bending vibrations.

A visual representation of the molecular structure is provided below.

Theoretical Vibrational Modes: A Predictive Analysis

Before examining the experimental spectrum, it is instructive to predict the expected vibrational modes based on the functional groups present. For a non-linear molecule with 'n' atoms, there are 3n-6 fundamental vibrations.[2]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Tertiary Alcohol | O-H stretch | 3200-3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. In the gas phase or in a very dilute non-polar solvent, a sharper peak may be observed around 3600 cm⁻¹.[3][4] |

| C-O stretch | 1100-1210 | Strong | The position of this band is characteristic of the type of alcohol (primary, secondary, or tertiary).[5] | |

| Internal Alkyne | C≡C stretch | 2100-2260 | Weak to Medium | The intensity of this absorption is often weak in internal alkynes due to the small change in dipole moment during the vibration.[6][7] |

| Phenyl Rings | Aromatic C-H stretch | 3000-3100 | Medium to Weak | These bands appear at slightly higher frequencies than aliphatic C-H stretches.[5][6][8][9] |

| Aromatic C=C stretch | 1450-1600 | Medium to Weak | A series of peaks is often observed in this region, which can be diagnostic of the substitution pattern.[5][6][8][9] | |

| C-H out-of-plane bend | 675-900 | Strong | The position of these bands is highly indicative of the substitution pattern on the aromatic ring.[6] | |

| Alkyl Group | Aliphatic C-H stretch | 2850-3000 | Medium | Arising from the methyl group attached to the tertiary carbon. |

Experimental Protocol: Acquiring the Infrared Spectrum

The infrared spectrum of this compound, which is a solid at room temperature, can be reliably obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique is advantageous as it requires minimal sample preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: High-purity this compound.

-

Cleaning Solvent: Isopropanol or ethanol.

Experimental Workflow

Justification of Experimental Choices

-

ATR-FTIR: This method is chosen for its simplicity, speed, and the minimal sample preparation required for solid samples.[10] It avoids the complexities of preparing KBr pellets, which can be affected by moisture.

-

Diamond ATR Crystal: Diamond is a robust and chemically inert material, making it suitable for a wide range of organic compounds.

-

Background Spectrum: Collecting a background spectrum is critical for removing contributions from atmospheric gases and the instrument itself, ensuring that the resulting spectrum is solely due to the sample.

Interpretation of the this compound IR Spectrum

The following table summarizes the principal absorption bands observed in the vapor phase IR spectrum of this compound and their assignments.[11]

| Observed Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3570 | O-H stretch | The position of this relatively sharp band is characteristic of a free (non-hydrogen-bonded) hydroxyl group, as expected in the vapor phase. In a condensed phase (solid or liquid), this would appear as a much broader band at a lower frequency (typically 3200-3400 cm⁻¹). |

| ~3060 | Aromatic C-H stretch | This absorption is characteristic of the C-H stretching vibrations on the two phenyl rings. |

| ~2980 | Aliphatic C-H stretch | This band corresponds to the C-H stretching vibrations of the methyl group. |

| ~2230 | C≡C stretch | This weak absorption is due to the stretching of the internal carbon-carbon triple bond. Its weakness is typical for symmetrically substituted or nearly symmetrically substituted alkynes.[6] |

| ~1595, ~1490, ~1445 | Aromatic C=C stretch | These bands are characteristic of the carbon-carbon stretching vibrations within the phenyl rings. |

| ~1160 | C-O stretch | This strong absorption is consistent with the C-O stretching vibration of a tertiary alcohol.[5][8] |

| ~755, ~695 | C-H out-of-plane bend | These strong absorptions are characteristic of monosubstituted benzene rings. |

Conclusion

The infrared spectrum of this compound provides a clear fingerprint of its molecular structure. The key diagnostic bands—the hydroxyl O-H and C-O stretches, the weak alkyne C≡C stretch, and the multiple absorptions from the phenyl rings—are all consistent with the expected vibrational modes. This guide provides a framework for the identification and characterization of this and similar molecules, underscoring the power of IR spectroscopy as a tool in chemical analysis. The provided experimental protocol offers a reliable method for obtaining high-quality spectra for solid samples.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Diphenyl-3-butyn-2-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. Retrieved from [Link]

-

IR: alcohols. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

-

YouTube. (2014, January 2). Chemistry Vignettes: Vibrational Modes. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. webassign.net [webassign.net]

- 11. spectrabase.com [spectrabase.com]

Mass Spectrometry of 2,4-Diphenylbut-3-yn-2-ol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,4-diphenylbut-3-yn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Structural Context of this compound

This compound is a tertiary propargylic alcohol with a molecular formula of C₁₆H₁₄O.[1] Its structure, characterized by a hydroxyl group on a tertiary carbon, a phenyl group attached to the same carbon, and a phenylacetylene moiety, dictates its unique fragmentation pattern under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for its identification and structural elucidation in complex matrices.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

While a publicly available, complete mass spectrum for this compound is not readily found, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the well-established principles of mass spectrometry for alcohols and aromatic acetylenic compounds.[2][3][4][5][6] The primary fragmentation routes for alcohols are α-cleavage and dehydration.[4][7]

α-Cleavage: The Dominant Fragmentation Route

For tertiary alcohols, α-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon, is a dominant fragmentation pathway.[2][4][6] This is due to the formation of a stable, resonance-stabilized carbocation. In the case of this compound, two primary α-cleavage pathways are anticipated:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the tertiary carbon and the methyl group would result in the loss of a methyl radical (mass = 15 u). This would generate a highly stable, resonance-stabilized cation at m/z 207. The stability is conferred by the delocalization of the positive charge across the phenyl ring and the oxygen atom.

-

Loss of a Phenylacetylene Radical (•C≡C-Ph): The cleavage of the bond between the tertiary carbon and the phenylacetylene group would lead to the loss of a phenylacetylene radical (mass = 101 u). This would produce a resonance-stabilized cation containing the phenyl and hydroxyl groups at m/z 121.

Dehydration: Loss of a Water Molecule

Alcohols frequently undergo dehydration, the elimination of a water molecule (H₂O, mass = 18 u), upon electron ionization.[4][7] For this compound, this would result in a molecular ion minus water peak at m/z 204.

Other Potential Fragmentations

Further fragmentation of the primary ions can also be expected. For instance, the phenyl group (C₆H₅, mass = 77 u) and the tropylium ion (C₇H₇⁺, m/z = 91) are common fragments in the mass spectra of aromatic compounds. The presence of the phenylacetylene moiety might also lead to characteristic fragments.

The following diagram illustrates the predicted primary fragmentation pathways of this compound under EI-MS.

Sources

- 1. 2,4-DIPHENYL-BUT-3-YN-2-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note: Navigating the Reactive Landscape of 2,4-Diphenylbut-3-yn-2-ol

An in-depth guide for researchers, scientists, and drug development professionals on the reaction mechanisms of 2,4-diphenylbut-3-yn-2-ol.

Introduction